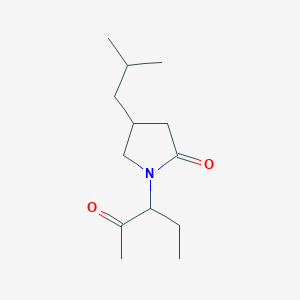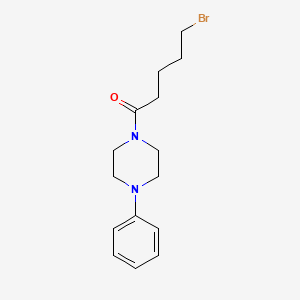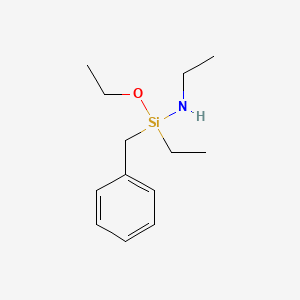![molecular formula C13H11I B14189514 [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene CAS No. 919123-70-9](/img/structure/B14189514.png)
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom attached to a cyclopentene ring, which is further connected to a benzene ring via an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic iodination reaction, where iodine is added to the cyclopentene ring.
Attachment of the Ethynyl Group: The ethynyl group is attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring to the ethynyl group through a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can be compared with other similar compounds such as:
[(2-Bromocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.
[(2-Chlorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.
[(2-Fluorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance its interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
919123-70-9 |
|---|---|
Molecular Formula |
C13H11I |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-(2-iodocyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H11I/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |
InChI Key |
QPEFDXKHRBGQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)I)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)

![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)

